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molecular formula C10H15N3O B8467690 (2-(2-Methylpyrimidin-5-yl)tetrahydrofuran-2-yl)methanamine

(2-(2-Methylpyrimidin-5-yl)tetrahydrofuran-2-yl)methanamine

Cat. No. B8467690
M. Wt: 193.25 g/mol
InChI Key: UFOVQRXKHPQEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102591B2

Procedure details

2-(2-Methylpyrimidin-5-yl)tetrahydrofuran-2-carbonitrile (18 mg, 0.095 mmol) was dissolved in MeOH(5 ml) and 7M NH3 in MeOH (1 ml). Argon was bubbled through the solution. Raney Nickel (6 mg, 0.1 mmol) was added and the flask was fitted with a H2-balloon and stirred at room temperature for 1½ hour. Reaction was filtred through a plug of celite and concentrated in vacuo. Used for next step without further purification. LC-MS (m/z) 194.0 (MH+), tR (minutes, Method D)=0.17.
Name
2-(2-Methylpyrimidin-5-yl)tetrahydrofuran-2-carbonitrile
Quantity
18 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
6 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2([C:13]#[N:14])[CH2:12][CH2:11][CH2:10][O:9]2)=[CH:4][N:3]=1.N>CO.[Ni]>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2([CH2:13][NH2:14])[CH2:12][CH2:11][CH2:10][O:9]2)=[CH:4][N:3]=1

Inputs

Step One
Name
2-(2-Methylpyrimidin-5-yl)tetrahydrofuran-2-carbonitrile
Quantity
18 mg
Type
reactant
Smiles
CC1=NC=C(C=N1)C1(OCCC1)C#N
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
6 mg
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1½ hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Argon was bubbled through the solution
CUSTOM
Type
CUSTOM
Details
the flask was fitted with a H2-balloon
CUSTOM
Type
CUSTOM
Details
Reaction
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Used for next step without further purification

Outcomes

Product
Name
Type
Smiles
CC1=NC=C(C=N1)C1(OCCC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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